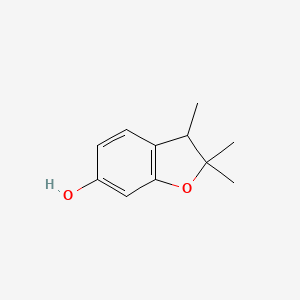

![molecular formula C6H12ClNO B2474797 2-Azaspiro[3.3]heptan-5-ol hydrochloride CAS No. 2173991-60-9](/img/structure/B2474797.png)

2-Azaspiro[3.3]heptan-5-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azaspiro[3.3]heptan-5-ol hydrochloride is a chemical compound with the CAS Number: 2173991-60-9 . It has a molecular weight of 149.62 .

Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.3]heptan-5-ol hydrochloride is 1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptan-5-ol hydrochloride is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Diversity in Drug Discovery : The synthesis of various azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, has been achieved. These compounds, which include 2-azaspiro[3.3]heptan-5-ol hydrochloride, are important in chemistry-driven drug discovery due to their potential as functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Novel Azaspirocycles Synthesis : Syntheses of novel angular azaspiro[3.3]heptanes have been reported, showcasing the preparation of gem-difluoro and gem-dimethyl variants. The methodologies described are conducive to the synthesis of these compounds for drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Amino Acid Analogues : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds demonstrates the potential of 2-azaspiro[3.3]heptan-5-ol hydrochloride as a building block in the development of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Pharmacological Research and Applications

Dopamine Receptor Antagonists : A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, including 2-azaspiro[3.3]heptan-5-ol hydrochloride derivatives, has been identified as potent and selective dopamine D3 receptor antagonists. These compounds have been characterized for their pharmacokinetic properties and selectivity over the hERG channel (Micheli et al., 2016).

Antibacterial Agents : Novel azaspiro[2.4]heptanes have been developed as potent antibacterial drugs, demonstrating efficacy against respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae and quinolone-resistant Staphylococcus aureus (Odagiri et al., 2013).

Orexin Receptor Antagonists : The discovery of 5-azaspiro[2.4]heptane-based dual orexin 1 and orexin 2 receptor antagonists, derived from a piperidine series, has been reported. These compounds have shown potent activity and favorable pharmacokinetic and safety profiles (Stasi et al., 2013).

Safety and Hazards

The safety information for 2-Azaspiro[3.3]heptan-5-ol hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

2-azaspiro[3.3]heptan-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINMQZUGHRPBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.3]heptan-5-ol hydrochloride | |

CAS RN |

2173991-60-9 |

Source

|

| Record name | 2-azaspiro[3.3]heptan-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2474718.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)

![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)

![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)

![N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2474726.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)

![4-N,6-N-Bis[2-(1-methylimidazol-4-yl)ethyl]-2-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2474730.png)

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2474734.png)

![3-chloro-2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2474737.png)